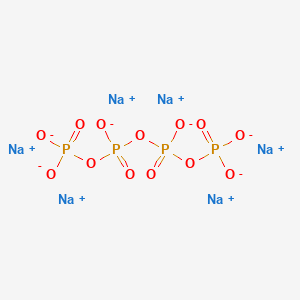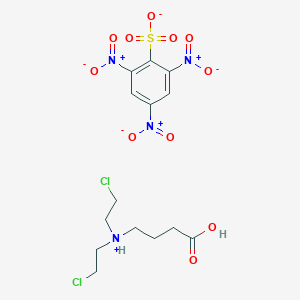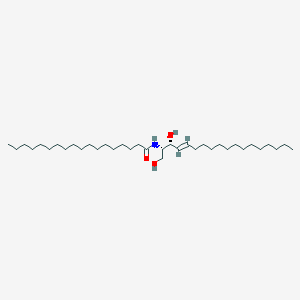
Tridecane, 3-methylene-
Übersicht
Beschreibung
Tridecane, 3-methylene- is a chemical compound with the molecular formula C14H28 . It is also known by other names such as 1-Dodecene, 2-ethyl- .
Molecular Structure Analysis
The molecular structure of Tridecane, 3-methylene- consists of 14 carbon atoms and 28 hydrogen atoms . The IUPAC Standard InChI is InChI=1S/C14H28/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h3-13H2,1-2H3 .Physical And Chemical Properties Analysis
Tridecane, 3-methylene- has a molecular weight of 196.3721 . It’s estimated to have a melting point of -9.38°C, a boiling point of 243.29°C, and a density of 0.7818 . The refractive index is estimated to be 1.4345 .Wissenschaftliche Forschungsanwendungen
Photocatalytic Radical Trifluoromethylation : A study by Pitre et al. (2014) in "ACS Catalysis" highlights the use of methylene blue as a photosensitizer for radical trifluoromethylation, a reaction relevant in organic chemistry and potentially involving compounds like 3-methylene tridecane (Pitre, McTiernan, Ismaili, & Scaiano, 2014).
Model System for Polyethylene : Hestad et al. (2011) reported in "IEEE Transactions on Dielectrics and Electrical Insulation" that n-tridecane can be used as a model system for polyethylene, particularly for studying electrical phenomena like tree inception and streamer propagation (Hestad, Åstrand, & Lundgaard, 2011).
Molecular Arrangements in Liquids : Vacatello (1994) in "Macromolecular Theory and Simulations" explored how the molecular arrangements of liquids like tridecane change near solid surfaces, especially in the presence of a diluent (Vacatello, 1994).
Compressibility Measurement Method : A 2017 study by Li et al. in "DEStech Transactions on Engineering and Technology Research" developed a method for measuring the compressibility coefficient of tridecane using a vibrating densimeter, which is important for applications in hydrostatic weighing (Li, Wang, Chen, & Zhang, 2017).
Synthesis of Cycloheptadiene Derivatives : Kato et al. (2021) in "Organic letters" described a method for synthesizing 3-methylene-1,4-cycloheptadiene derivatives through an 8π electrocyclization reaction. This showcases the chemical versatility of tridecane derivatives (Kato et al., 2021).
Photocatalytic Degradation : A study by Surolia et al. (2010) in "Industrial & Engineering Chemistry Research" demonstrated that TiO2-coated cenospheres can effectively degrade various organic compounds, including n-tridecane, under solar irradiation (Surolia, Tayade, & Jasra, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methylidenetridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXYLVWUVYMJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334117 | |
| Record name | Tridecane, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecane, 3-methylene- | |
CAS RN |
19780-34-8 | |
| Record name | Tridecane, 3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYL-1-DODECEN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)




![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
